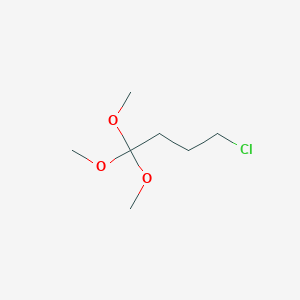
4-Chloro-1,1,1-trimethoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1,1,1-trimethoxybutane is an organic compound with the molecular formula C7H15ClO3 and a molecular weight of 182.65 g/mol . It is characterized by the presence of a chloro group and three methoxy groups attached to a butane backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-1,1,1-trimethoxybutane can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrofuran with hydrogen chloride in the presence of iron filler in a reinforced pipeline reactor . This process involves forced circulation reaction and reduced pressure rectification to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high material utilization rates and minimal waste generation. The use of advanced reactors and purification techniques helps in achieving high product yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1,1,1-trimethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butane derivatives, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1,1,1-trimethoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-1,1,1-trimethoxybutane involves its interaction with specific molecular targets and pathways. The chloro group and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: Similar in structure but with a shorter carbon chain.
4-Chloro-1,1,1-trimethoxypropane: Similar structure with a different carbon chain length.
Uniqueness
4-Chloro-1,1,1-trimethoxybutane is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions makes it valuable in different scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H15ClO3 |
|---|---|
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
4-chloro-1,1,1-trimethoxybutane |
InChI |
InChI=1S/C7H15ClO3/c1-9-7(10-2,11-3)5-4-6-8/h4-6H2,1-3H3 |
InChI-Schlüssel |
SNTPYFDTRCOGJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCCCl)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















